[(4-Chlorophenyl)(oxan-4-yl)methyl](methyl)amine
CAS No.: 1340049-51-5
Cat. No.: VC6756694
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340049-51-5 |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 |
| IUPAC Name | 1-(4-chlorophenyl)-N-methyl-1-(oxan-4-yl)methanamine |
| Standard InChI | InChI=1S/C13H18ClNO/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-5,11,13,15H,6-9H2,1H3 |
| Standard InChI Key | ZSLBNRHUYLKZEI-UHFFFAOYSA-N |
| SMILES | CNC(C1CCOCC1)C2=CC=C(C=C2)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s structure is defined by the SMILES notation CNC(C1CCOCC1)C2=CC=C(C=C2)Cl, which delineates the connectivity of its atoms. The central methylamine group (N-CH₃) is bonded to a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) and a 4-chlorophenyl substituent. The InChIKey ZSLBNRHUYLKZEI-UHFFFAOYSA-N provides a unique identifier for computational and database queries .
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the 4-chlorophenyl group introduces electron-withdrawing effects that may influence reactivity. The methylamine moiety contributes to the compound’s basicity, with a predicted pKa range typical of aliphatic amines (∼9–11). Stereochemical considerations arise from the chiral center at the central carbon, though no enantiomeric resolution data are currently available .
Physicochemical Properties and Predicted Behavior
The compound’s physicochemical profile is partially characterized by its predicted collision cross sections (CCS) under various adduct forms, as determined via ion mobility spectrometry (Table 1) . These values are critical for mass spectrometry-based identification in complex matrices.
Table 1: Predicted Collision Cross Sections (Ų) for (4-Chlorophenyl)(oxan-4-yl)methylamine Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.11498 | 154.5 |
| [M+Na]⁺ | 262.09692 | 167.4 |
| [M+NH₄]⁺ | 257.14152 | 164.1 |
| [M-H]⁻ | 238.10042 | 161.0 |
The sodium adduct ([M+Na]⁺) exhibits the largest CCS (167.4 Ų), reflecting increased ion size due to sodium coordination. These predictions enable rapid differentiation from structurally similar amines, such as (4-chlorophenyl)(phenyl)methylamine (CCS ∼152–158 Ų for [M+H]⁺) .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis routes are documented, plausible strategies can be inferred from analogous amine syntheses. A three-step approach might involve:
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Mannich Reaction: Condensation of 4-chlorobenzaldehyde, tetrahydropyran-4-carbaldehyde, and methylamine to form the β-amino ketone intermediate.
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Reductive Amination: Catalytic hydrogenation of the imine intermediate using Pd/C or Raney nickel .
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Purification: Chromatographic separation to isolate the tertiary amine.
Analytical Characterization Techniques
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula via exact mass matching (e.g., [M+H]⁺ at m/z 240.11498). Tandem MS/MS fragmentation patterns could elucidate structural motifs, such as cleavage adjacent to the amine group.
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include a singlet for the N-methyl group (δ 2.2–2.5 ppm), multiplet resonances for the tetrahydropyran protons (δ 1.5–4.0 ppm), and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm).
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¹³C NMR: Key signals would include the N-methyl carbon (δ 35–40 ppm), tetrahydropyran carbons (δ 25–70 ppm), and chlorinated aromatic carbons (δ 120–140 ppm).
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